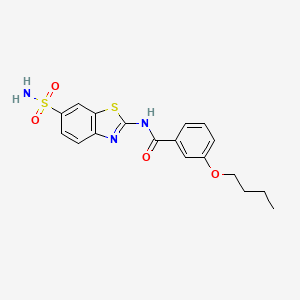
3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Anti-inflammatory Agents
3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition is primarily through the cyclooxygenase (COX) pathway, particularly targeting COX-2, which is induced at inflammation sites . This makes it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects compared to traditional NSAIDs.
Anti-tubercular Agents
Research has indicated that derivatives of benzothiazole, including 3-butoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, can be effective against Mycobacterium tuberculosis. These compounds have been synthesized and evaluated for their anti-tubercular activity, showing significant inhibitory effects on the bacteria . This application is crucial in the ongoing fight against tuberculosis, especially with the rise of multi-drug-resistant strains.
Anticancer Agents
The benzothiazole moiety in this compound is known for its anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit their proliferation. The specific mechanism often involves the disruption of microtubule dynamics, which is essential for cell division . This makes 3-butoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide a promising candidate for cancer therapy research.
Antimicrobial Agents
This compound has also been explored for its antimicrobial properties. The sulfonamide group in its structure is known to inhibit bacterial growth by interfering with the synthesis of folic acid, which is vital for bacterial DNA replication . This makes it a potential candidate for developing new antibiotics, particularly against resistant bacterial strains.
Enzyme Inhibition Studies
3-butoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has been used in enzyme inhibition studies, particularly targeting enzymes like carbonic anhydrase. Inhibitors of this enzyme are valuable in treating conditions like glaucoma, epilepsy, and certain types of edema . The compound’s ability to bind and inhibit these enzymes makes it a useful tool in biochemical research.
Neuroprotective Agents
Research has suggested that benzothiazole derivatives can have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases . This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s, where protecting neuronal health is crucial.
Propiedades
IUPAC Name |
3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-3-9-25-13-6-4-5-12(10-13)17(22)21-18-20-15-8-7-14(27(19,23)24)11-16(15)26-18/h4-8,10-11H,2-3,9H2,1H3,(H2,19,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEJPDRYYRRAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
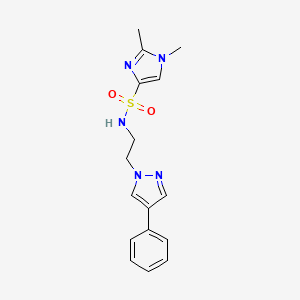
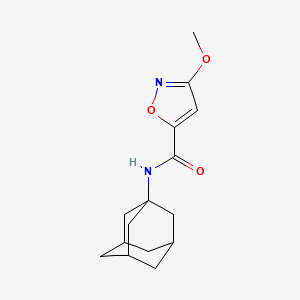
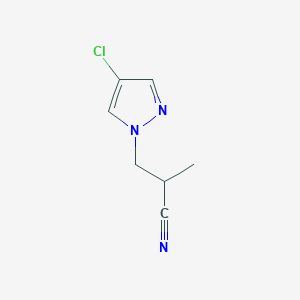

![4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2470632.png)
![N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2470633.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)
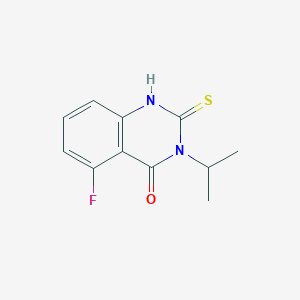
![N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470646.png)